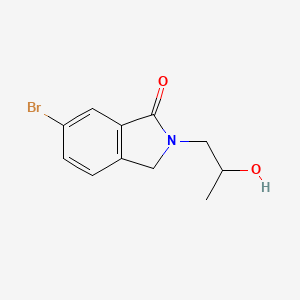
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one is a chemical compound belonging to the isoindolinone family. Isoindolinones are heterocyclic compounds characterized by a nitrogen atom incorporated into a five-membered ring fused to a benzene ring. The presence of a bromine atom and a hydroxypropyl group in the structure of this compound makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromoaniline with 2-bromo-1-propanol under basic conditions to form the intermediate 2-(2-bromo-1-hydroxypropyl)aniline. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: Formation of 6-Bromo-2-(2-oxopropyl)isoindolin-1-one.
Reduction: Formation of 2-(2-hydroxypropyl)isoindolin-1-one.
Substitution: Formation of 6-Azido-2-(2-hydroxypropyl)isoindolin-1-one or 6-Cyano-2-(2-hydroxypropyl)isoindolin-1-one.
Aplicaciones Científicas De Investigación
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand for dopamine receptors, which could lead to the development of new antipsychotic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biological Research: It is used in studies related to the inhibition of β-amyloid protein aggregation, which is relevant to Alzheimer’s disease research.
Industrial Applications: It is utilized in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, as a potential ligand for dopamine receptors, it binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and influencing neurotransmission . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions that lead to amyloid plaque formation .
Comparación Con Compuestos Similares
Similar Compounds
6-(3-Hydroxypropyl)-2,4-dimethylisoindolin-1-one: Similar structure with additional methyl groups, exhibiting different biological activities.
4-(Hydroxymethyl)-6-(3-hydroxypropyl)-2-methylisoindolin-1-one: Contains a hydroxymethyl group, leading to variations in reactivity and applications.
Uniqueness
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
6-bromo-2-(2-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12BrNO2/c1-7(14)5-13-6-8-2-3-9(12)4-10(8)11(13)15/h2-4,7,14H,5-6H2,1H3 |
Clave InChI |
MAXFVXJTIOYPCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CC2=C(C1=O)C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


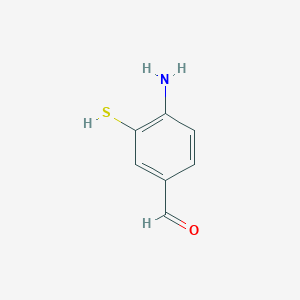
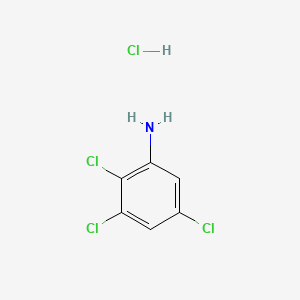

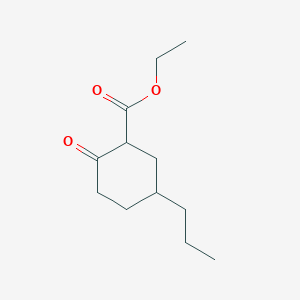
![beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)
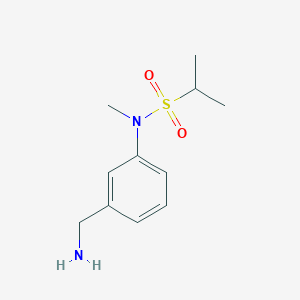
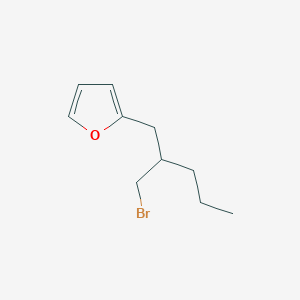

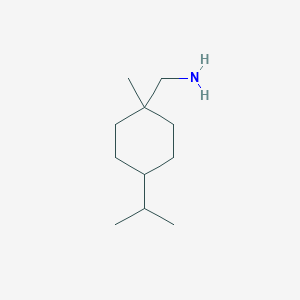

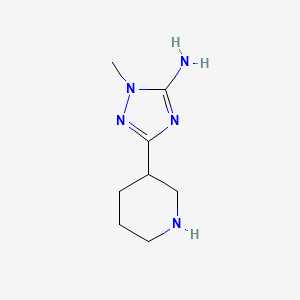
![[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B13640288.png)
